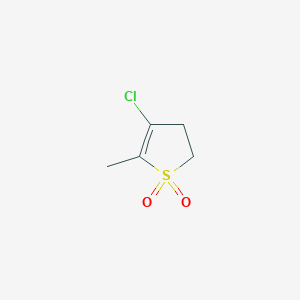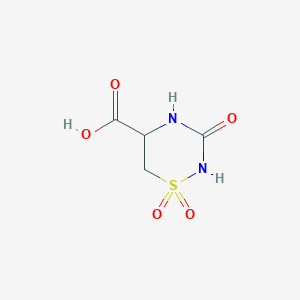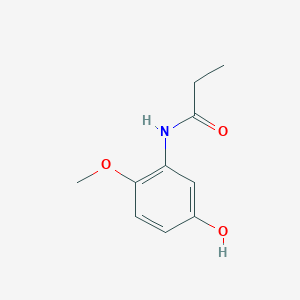
N-(5-Hydroxy-2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Hydroxy-2-methoxyphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxyl group and a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-2-methoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-methoxybenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Hydroxy-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxybenzoic acid or 5-hydroxy-2-methoxybenzaldehyde.
Reduction: Formation of N-(5-hydroxy-2-methoxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-Hydroxy-2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-(5-Hydroxy-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(5-Hydroxy-2-methoxyphenyl)propanamide can be compared with other similar compounds such as:
N-(2-Hydroxyphenyl)propanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(5-Methoxy-2-hydroxyphenyl)propanamide: The position of the hydroxyl and methoxy groups is reversed, potentially altering its properties.
N-(5-Hydroxy-2-methoxyphenyl)acetamide: Contains an acetamide group instead of a propanamide group, which may influence its chemical behavior and applications.
Propriétés
Numéro CAS |
105620-96-0 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-(5-hydroxy-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO3/c1-3-10(13)11-8-6-7(12)4-5-9(8)14-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
Clé InChI |
VPQOUBUCARWGPT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C=CC(=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
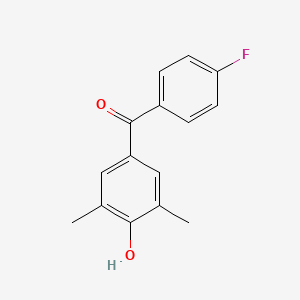
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
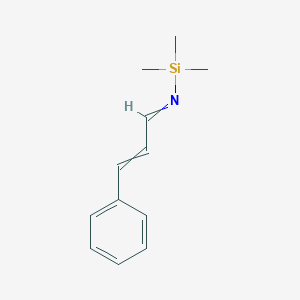
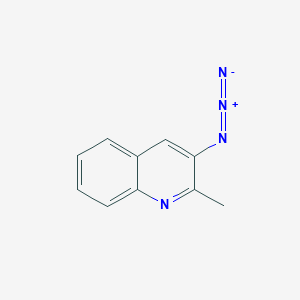
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)


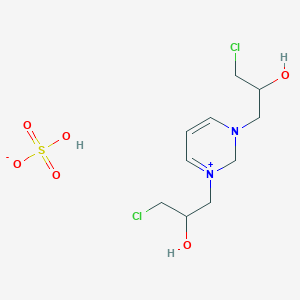
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)
